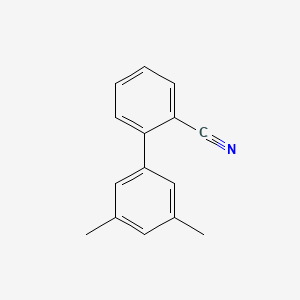

2-(3,5-Dimethylphenyl)benzonitrile

Description

Properties

IUPAC Name |

2-(3,5-dimethylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-11-7-12(2)9-14(8-11)15-6-4-3-5-13(15)10-16/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMAKYIBNWIYCSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC=CC=C2C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742768 | |

| Record name | 3',5'-Dimethyl[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-46-9 | |

| Record name | 3',5'-Dimethyl[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(3,5-Dimethylphenyl)benzonitrile IUPAC name and CAS number

An In-Depth Technical Guide to 2-(3,5-Dimethylphenyl)benzonitrile

Abstract

This technical guide provides a comprehensive overview of 2-(3,5-Dimethylphenyl)benzonitrile (CAS No. 1355247-46-9), a biaryl carbonitrile derivative of significant interest in synthetic and medicinal chemistry. The document details the compound's chemical identity, physicochemical properties, and a validated synthetic methodology based on modern cross-coupling techniques. A central focus is placed on its applications as a pivotal research chemical and structural scaffold in drug discovery, particularly in the development of novel therapeutics. Safety protocols and handling procedures are also outlined to ensure its proper use in a laboratory setting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their scientific endeavors.

Introduction to Biaryl Nitriles

The benzonitrile structural motif is a cornerstone in medicinal chemistry, prized for its metabolic stability and its ability to act as a versatile synthetic handle and a hydrogen bond acceptor.[1][2] When incorporated into a biaryl system—a structure composed of two directly linked aromatic rings—it forms a scaffold that offers a unique combination of rigidity and conformational flexibility. This architecture is particularly effective for targeting protein-protein interactions and the active sites of enzymes.

2-(3,5-Dimethylphenyl)benzonitrile is a specific example of this structural class. Its configuration, featuring a benzonitrile ring linked at the ortho-position to a 3,5-dimethylphenyl moiety, provides a sterically defined and electronically tuned platform for further chemical elaboration.[3] This guide explores the synthesis, properties, and potential of this compound as a valuable building block in the creation of more complex, high-value molecules.[3]

Chemical Identity and Properties

Accurate identification and understanding of a compound's physical properties are fundamental to its application in research.

Identifiers

| Attribute | Value |

| IUPAC Name | 2-(3,5-dimethylphenyl)benzonitrile[3] |

| CAS Number | 1355247-46-9[4][5][6][7] |

| Molecular Formula | C₁₅H₁₃N[3][4][6][7] |

| Synonyms | Not widely available |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 207.27 g/mol | [3][4][6][7] |

| Appearance | Solid (predicted) | General knowledge |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Soluble in organic solvents (e.g., DMSO, Methanol) | General knowledge |

| Storage | Store in a cool, dry place | [4] |

Synthesis and Mechanistic Insights

The synthesis of biaryl compounds is most efficiently achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the preeminent method for this transformation due to its functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and esters.

The logical synthetic route to 2-(3,5-Dimethylphenyl)benzonitrile involves the palladium-catalyzed coupling of a halogenated benzonitrile with a corresponding dimethylphenylboronic acid derivative.

Caption: Suzuki Coupling workflow for the synthesis of 2-(3,5-Dimethylphenyl)benzonitrile.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general and reliable method for the synthesis of the title compound.[8]

-

Vessel Preparation: To a flame-dried Schlenk flask, add 2-bromobenzonitrile (1.0 mmol, 1.0 equiv.), 3,5-dimethylphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.5 mmol, 2.5 equiv.).

-

Causality: Using a slight excess of the boronic acid ensures complete consumption of the limiting aryl halide. The base is crucial for the transmetalation step of the catalytic cycle.

-

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

-

Causality: A low catalyst loading is sufficient for an efficient reaction. Pd(0) is the active catalytic species that initiates the cycle via oxidative addition to the aryl halide.

-

-

Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times. This process is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.

-

Solvent Addition: Add degassed solvents, typically a mixture such as 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL), via syringe.

-

Causality: Water is often necessary to dissolve the inorganic base, while the organic solvent solubilizes the reactants and catalyst. Degassing the solvents removes dissolved oxygen.

-

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 1-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Applications in Research and Drug Discovery

2-(3,5-Dimethylphenyl)benzonitrile is not merely a chemical curiosity; it is a key building block for constructing molecules with potential therapeutic value.[3]

Scaffold for Bioactive Molecules

The compound's structure is a precursor to a variety of functional groups. The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, a common bioisostere for carboxylic acids. These transformations allow for the exploration of diverse chemical space around a rigid biaryl core.

Caption: Role as a versatile synthetic intermediate for bioactive compounds.

Relevance in Drug Development

Biaryl structures are prevalent in modern pharmaceuticals. Specifically, benzonitrile-containing biaryls have been investigated as inhibitors of critical disease targets.

-

PD-1/PD-L1 Inhibition: The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are crucial immune checkpoint targets in oncology. Small molecules that disrupt this interaction can restore anti-tumor immunity. Several potent inhibitors feature a biaryl-nitrile scaffold, suggesting that 2-(3,5-Dimethylphenyl)benzonitrile could serve as a key intermediate in the synthesis of new immunomodulatory agents.[9][10]

-

Kinase Inhibition: Many kinase inhibitors utilize substituted aromatic rings to occupy specific pockets within the enzyme's active site. Benzonitrile derivatives have been developed as inhibitors of various kinases implicated in cancer.[1]

-

Antiviral and Antimicrobial Agents: The benzonitrile moiety is present in compounds showing activity against viruses like Hepatitis C and various bacterial and fungal pathogens.[1]

The precise structure of 2-(3,5-Dimethylphenyl)benzonitrile makes it an attractive starting point for library synthesis programs aimed at discovering new leads in these therapeutic areas.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for 2-(3,5-Dimethylphenyl)benzonitrile is not fully detailed in public literature, data from related benzonitrile compounds should be used to inform handling procedures.[5]

Hazard Identification

Based on the general class of benzonitriles, the following hazards are anticipated:

| Hazard Class | Statement |

| Acute Toxicity, Oral | Harmful if swallowed[11] |

| Acute Toxicity, Dermal | Harmful in contact with skin[11] |

| Eye/Skin Irritation | May cause skin and eye irritation[3] |

| Combustibility | Combustible liquid (for the general class) |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11][12]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[12]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not discharge to sewer systems.[5]

Conclusion

2-(3,5-Dimethylphenyl)benzonitrile is a well-defined chemical entity with significant potential as a synthetic intermediate in research and development. Its biaryl nitrile structure is a validated scaffold in medicinal chemistry, particularly for targeting enzymes and protein-protein interactions. The reliable and scalable synthesis via Suzuki-Miyaura coupling makes it an accessible building block for chemists. As the demand for novel small-molecule therapeutics continues to grow, the utility of strategically designed intermediates like 2-(3,5-Dimethylphenyl)benzonitrile will undoubtedly increase, paving the way for future discoveries in drug development.

References

-

chemall. 2-(3,5-dimethylphenyl)benzonitrile-标准品. [Link]

-

PubChem. (3,5-Dimethylphenyl)acetonitrile | C10H11N | CID 123481. [Link]

-

Wikipedia. Benzonitrile. [Link]

-

Chem Service. SAFETY DATA SHEET. [Link]

-

Sciencemadness Wiki. Benzonitrile. [Link]

- Google Patents.

-

YouTube. Synthesis of Benzonitrile. [Link]

-

Vedantu. Benzonitrile is the IUPAC name of which compound class 11 chemistry CBSE. [Link]

-

ResearchGate. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. [Link]

-

National Institutes of Health (NIH). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzonitrile is the IUPAC name of which compound class 11 chemistry CBSE [vedantu.com]

- 3. benchchem.com [benchchem.com]

- 4. 1355247-46-9|2-(3,5-dimethylphenyl)benzonitrile|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. atcc360.com [atcc360.com]

- 7. 2-(3,5-dimethylphenyl)benzonitrile,(CAS# 1355247-46-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.chemservice.com [cdn.chemservice.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-(3,5-Dimethylphenyl)benzonitrile: Synthesis, Characterization, and Applications

Introduction

In the landscape of modern drug discovery and materials science, the biphenyl scaffold remains a privileged structure, offering a rigid yet tunable framework for molecular design. Within this class, 2-(3,5-Dimethylphenyl)benzonitrile stands out as a versatile synthetic intermediate. Its unique arrangement of a nucleophilic nitrile group and a sterically influential dimethylphenyl moiety makes it a valuable building block for creating complex molecular architectures. This guide provides an in-depth exploration of 2-(3,5-Dimethylphenyl)benzonitrile, covering its molecular properties, a detailed synthesis protocol with mechanistic insights, comprehensive characterization data, and its applications in advanced research. This document is intended for researchers, medicinal chemists, and process development scientists who require a thorough understanding of this compound's chemical behavior and utility.

Table of Contents

-

Molecular Structure and Physicochemical Properties

-

Synthesis and Mechanistic Considerations

-

Comprehensive Spectroscopic Characterization

-

Applications in Research and Development

-

Safety and Handling

-

References

Molecular Structure and Physicochemical Properties

2-(3,5-Dimethylphenyl)benzonitrile is an aromatic compound featuring a benzonitrile ring linked to a 3,5-dimethylphenyl group at the 2-position. This substitution pattern results in a twisted conformation between the two aromatic rings.

Molecular Attributes

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₃N | [1][2] |

| Molecular Weight | 207.27 g/mol | [1][2] |

| CAS Number | 1355247-46-9 | [1][2] |

| IUPAC Name | 2-(3,5-dimethylphenyl)benzonitrile | [2] |

| Alternate Name | 3',5'-Dimethyl-[1,1'-biphenyl]-2-carbonitrile | |

| Appearance | White to off-white solid | (Predicted) |

| Melting Point | 63-64 °C | [3] |

The presence of the two methyl groups on one of the phenyl rings enhances the lipophilicity of the molecule, a property often sought in drug candidates to improve membrane permeability. The nitrile group is a versatile functional handle, capable of undergoing a variety of chemical transformations.

Caption: 2D structure of 2-(3,5-Dimethylphenyl)benzonitrile.

Synthesis and Mechanistic Considerations

The construction of the biaryl C-C bond in 2-(3,5-Dimethylphenyl)benzonitrile is efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and generally mild reaction conditions.[4] The specific synthesis of this compound has been reported as a precursor in the development of novel synthetic methodologies.[3]

The chosen synthetic strategy involves the coupling of an aryl halide (2-bromobenzonitrile) with an organoboron reagent (3,5-dimethylphenylboronic acid).

Caption: Suzuki-Miyaura synthesis of 2-(3,5-Dimethylphenyl)benzonitrile.

Detailed Experimental Protocol

This protocol is adapted from the supporting information of Hsieh, J.-C., et al. (2013). Novel Syntheses of Fluorenones via Nitrile-Directed Palladium-Catalyzed C–H and Dual C–H Bond Activation. Organic Letters, 15(11), 2742–2745.[3]

Materials:

-

2-Bromobenzonitrile (1.0 equiv)

-

3,5-Dimethylphenylboronic acid (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Toluene

-

Water

Procedure:

-

To an oven-dried reaction vessel, add 2-bromobenzonitrile, 3,5-dimethylphenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

-

Add degassed toluene and water (typically in a 10:1 ratio).

-

Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-(3,5-Dimethylphenyl)benzonitrile as a white solid.

Causality Behind Experimental Choices:

-

Catalyst System: The combination of Pd(OAc)₂ and an electron-rich, bulky biaryl phosphine ligand like SPhos is highly effective for cross-coupling reactions involving aryl chlorides and bromides.[5][6] The ligand facilitates the oxidative addition of the aryl halide to the palladium center and promotes the subsequent reductive elimination, which are key steps in the catalytic cycle.[4]

-

Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting the transmetalation step of the Suzuki coupling without causing unwanted side reactions.

-

Solvent System: The use of a biphasic toluene/water system is common in Suzuki couplings. Toluene solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base.

Comprehensive Spectroscopic Characterization

The identity and purity of the synthesized 2-(3,5-Dimethylphenyl)benzonitrile are confirmed through a combination of spectroscopic techniques. The following data is based on the characterization reported in the literature.[3]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the electronic environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.76 | d, J = 7.6 Hz | 1H | Ar-H |

| 7.64 | t, J = 7.6 Hz | 1H | Ar-H |

| 7.47 | d, J = 7.6 Hz | 1H | Ar-H |

| 7.41 | t, J = 7.6 Hz | 1H | Ar-H |

| 7.10 | s | 1H | Ar-H |

| 7.03 | s | 2H | Ar-H |

| 2.37 | s | 6H | 2 x -CH ₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

| Chemical Shift (δ, ppm) | Assignment |

| 145.4 | Ar-C |

| 138.8 | Ar-C |

| 138.2 | Ar-C |

| 134.0 | Ar-C H |

| 132.8 | Ar-C H |

| 129.9 | Ar-C H |

| 129.0 | Ar-C H |

| 127.5 | Ar-C H |

| 127.1 | Ar-C H |

| 118.9 | -C N |

| 112.5 | Ar-C |

| 21.4 | -C H₃ |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2224 | Strong | C≡N stretch |

| 3050-2850 | Medium-Weak | C-H stretch (aromatic and alkyl) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |

The strong absorption at approximately 2224 cm⁻¹ is highly characteristic of the nitrile functional group.

Applications in Research and Development

2-(3,5-Dimethylphenyl)benzonitrile is primarily utilized as a key building block in the synthesis of more complex molecules for applications in medicinal chemistry and materials science.

Medicinal Chemistry

The benzonitrile moiety is a common feature in many biologically active compounds and approved drugs.[7] It can act as a hydrogen bond acceptor and a bioisostere for other functional groups. Biphenyl structures are prevalent in drugs targeting a range of diseases, including cancer and cardiovascular conditions.

-

Precursor for Heterocyclic Synthesis: The nitrile group can be readily converted into other functionalities such as amines, amides, or tetrazoles, which are common in pharmacologically active molecules.

-

Scaffold for Kinase Inhibitors: The biphenyl core provides a rigid scaffold that can be functionalized to target the ATP-binding site of various protein kinases, a major class of drug targets in oncology.[7]

-

Immune Checkpoint Inhibitors: Biphenyl-benzonitrile derivatives have been investigated as inhibitors of the PD-1/PD-L1 protein-protein interaction, a key pathway in cancer immunotherapy.[8][9]

Materials Science

The rigid, conjugated structure of biphenyl derivatives makes them attractive for applications in organic electronics.

-

Organic Light-Emitting Diodes (OLEDs): Benzonitrile derivatives have been explored as components of thermally activated delayed fluorescence (TADF) materials, which can achieve high efficiencies in OLEDs. The electronic properties of the biphenyl-benzonitrile core can be tuned by further substitution to achieve desired emission colors and performance characteristics.

Safety and Handling

As a laboratory chemical, 2-(3,5-Dimethylphenyl)benzonitrile should be handled with appropriate care. A full Safety Data Sheet (SDS) should be consulted before use.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazards: May cause skin and eye irritation. Harmful if swallowed.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

2-(3,5-Dimethylphenyl)benzonitrile is a valuable and versatile intermediate in organic synthesis. Its preparation via the robust and scalable Suzuki-Miyaura cross-coupling reaction makes it readily accessible for a wide range of research and development activities. The combination of a tunable biphenyl scaffold and a reactive nitrile handle provides chemists with a powerful tool for the construction of novel compounds with potential applications in both medicinal chemistry and materials science. The comprehensive characterization data provided in this guide serves as a reliable reference for researchers utilizing this compound in their synthetic endeavors.

References

- Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 13(4), 648–651.

- Kharasch, M. S., & Fields, E. K. (1941). The Chemistry of Benzonitrile. Chemical Reviews, 29(2), 269–299.

- Fors, B. P., & Buchwald, S. L. (2009). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 11(24), 5762–5765.

- Wan, J.-C., Huang, J.-M., Jhan, Y.-H., & Hsieh, J.-C. (2013). Novel Syntheses of Fluorenones via Nitrile-Directed Palladium-Catalyzed C–H and Dual C–H Bond Activation. Organic Letters, 15(11), 2742–2745.

-

Organic Syntheses Procedure. (n.d.). Biphenyl, 3,3'-dimethyl-. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). (3,5-Dimethylphenyl)acetonitrile. Retrieved January 16, 2026, from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 16, 2026, from [Link]

- Hsieh, J.-C., Wan, J.-C., Huang, J.-M., & Jhan, Y.-H. (2013). Novel Syntheses of Fluorenones via Nitrile-Directed Palladium-Catalyzed C–H and Dual C–H Bond Activation. Organic Letters, 15(11), 2742–2745.

-

ResearchGate. (n.d.). Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic... Retrieved January 16, 2026, from [Link]

- Narva, S., Xiong, X., Ma, X., Tanaka, Y., Wu, Y., & Zhang, W. (2020). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. ACS Omega, 5(34), 21181–21190.

-

ResearchGate. (2020, August 14). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. Retrieved January 16, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). c4ob02436b1.pdf. Retrieved January 16, 2026, from [Link]

-

ACS Publications. (2013, May 14). Novel Syntheses of Fluorenones via Nitrile-Directed Palladium-Catalyzed C–H and Dual C–H Bond Activation. Retrieved January 16, 2026, from [Link]

-

Synthesis-Adviser.com. (n.d.). Novel Syntheses of Fluorenones via Nitrile-Directed Palladium... Retrieved January 16, 2026, from [Link]

-

AOBChem. (n.d.). 3',5'-Dimethyl-[1,1'-biphenyl]-4-carbonitrile. Retrieved January 16, 2026, from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel Syntheses of Fluorenones via Nitrile-Directed Palladium-Catalyzed C–H and Dual C–H Bond Activation | Chemsrc [chemsrc.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-(4-Methylphenyl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. guidechem.com [guidechem.com]

- 10. echemi.com [echemi.com]

Solubility profile of 2-(3,5-Dimethylphenyl)benzonitrile in organic solvents

An In-depth Technical Guide to the Solubility Profile of 2-(3,5-Dimethylphenyl)benzonitrile

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] This technical guide provides a comprehensive examination of the solubility profile of 2-(3,5-Dimethylphenyl)benzonitrile, a molecule of interest in contemporary drug discovery. While specific experimental data for this compound is not widely published, this document synthesizes foundational chemical principles, comparative data from analogous structures, and detailed experimental protocols to empower researchers in their formulation and development efforts. We will explore the theoretical underpinnings of its solubility based on its molecular architecture and provide a robust, field-proven methodology for its empirical determination.

Theoretical Solubility Profile: A Structure-Based Assessment

The solubility of a compound is intrinsically linked to its molecular structure and the interplay of intermolecular forces between the solute and the solvent.[2] The principle of "like dissolves like" serves as a fundamental guide, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[3] An analysis of the structural components of 2-(3,5-Dimethylphenyl)benzonitrile provides a predictive framework for its solubility behavior.

Key Structural Features and Their Influence on Solubility

-

Biphenyl Core: The foundational biphenyl structure imparts a significant degree of lipophilicity (hydrophobicity). This suggests a natural inclination for solubility in non-polar organic solvents.

-

Nitrile Group (-C≡N): The cyano group is highly polar and can function as a hydrogen bond acceptor through the lone pair of electrons on the nitrogen atom.[4][5][6] This characteristic is expected to enhance solubility in polar solvents, particularly those capable of hydrogen bonding.[7]

-

Dimethylphenyl Group: The two methyl groups on the phenyl ring are electron-donating and increase the non-polar surface area of the molecule, further enhancing its lipophilic character.

Based on these features, 2-(3,5-Dimethylphenyl)benzonitrile is predicted to have low aqueous solubility but exhibit favorable solubility in a range of organic solvents. The balance between the polar nitrile group and the non-polar biphenyl and dimethylphenyl moieties will dictate its solubility profile across solvents of varying polarities.

Comparative Analysis with Benzonitrile

To establish a reasonable starting point, we can examine the known solubility of the parent compound, benzonitrile. Benzonitrile is miscible with ethanol and diethyl ether, and very soluble in acetone and benzene.[8][9][10] It is only slightly soluble in water.[10] The addition of the 3,5-dimethylphenyl group to the benzonitrile structure is expected to decrease its aqueous solubility further due to the increased hydrophobic surface area, while likely maintaining or enhancing its solubility in non-polar organic solvents.

Experimental Determination of Solubility: The Isothermal Saturation Method

The most reliable method for determining the thermodynamic solubility of a compound is the isothermal saturation (or shake-flask) method.[11][12][13] This technique involves creating a saturated solution of the compound in a given solvent at a constant temperature and then quantifying the concentration of the dissolved solute.

Rationale for Method Selection

The isothermal saturation method is considered the gold standard because it allows the system to reach thermodynamic equilibrium, providing a true measure of solubility.[13] It is a robust and reproducible technique when performed with careful attention to detail.

Detailed Experimental Protocol

Materials and Reagents:

-

2-(3,5-Dimethylphenyl)benzonitrile (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) of high purity

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Step-by-Step Procedure:

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to prevent bubble formation during the experiment.

-

Addition of Solute: Add an excess amount of solid 2-(3,5-Dimethylphenyl)benzonitrile to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution.

-

Addition of Solvent: Add a known volume or mass of the selected solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. The time required can vary but is often 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in solution no longer changes).[13]

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step must be performed quickly to prevent temperature fluctuations that could alter the solubility.

-

Quantification:

-

Using HPLC-UV: Prepare a series of standard solutions of 2-(3,5-Dimethylphenyl)benzonitrile of known concentrations in the same solvent. Analyze both the standards and the filtered sample by HPLC. Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the peak area of the sample to determine its concentration from the calibration curve. The HPLC method has the advantage of being able to separate the compound of interest from any potential impurities.[13]

-

Using UV-Vis Spectroscopy: Similar to the HPLC method, prepare standard solutions and generate a calibration curve based on the absorbance at the wavelength of maximum absorption (λmax) of 2-(3,5-Dimethylphenyl)benzonitrile.[14][15][16] Measure the absorbance of the filtered sample and determine its concentration from the calibration curve. This method is faster but may be less accurate if impurities that absorb at the same wavelength are present.[16]

-

-

Data Reporting: Express the solubility in appropriate units, such as mg/mL, g/100g of solvent, or molarity.

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, several control measures should be implemented:

-

Purity of Compound and Solvents: The purity of both the solute and the solvent must be high to obtain accurate solubility data.[17]

-

Temperature Control: Maintaining a constant and uniform temperature throughout the equilibration and sampling process is critical, as solubility is temperature-dependent.[18][19]

-

Confirmation of Equilibrium: As mentioned, taking samples at multiple time points is essential to verify that the system has reached equilibrium.[13]

-

Calibration of Analytical Instruments: The analytical instruments used for quantification must be properly calibrated.

Data Presentation and Visualization

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Predicted and Experimental Solubility of 2-(3,5-Dimethylphenyl)benzonitrile at 25 °C

| Solvent | Solvent Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL) |

| Hexane | 0.1 | High | To be determined |

| Toluene | 2.4 | High | To be determined |

| Ethyl Acetate | 4.4 | Moderate-High | To be determined |

| Acetone | 5.1 | Moderate-High | To be determined |

| Ethanol | 4.3 | Moderate | To be determined |

| Methanol | 5.1 | Moderate | To be determined |

| Water | 10.2 | Very Low | To be determined |

Note: The predicted solubility is a qualitative assessment based on structural analysis. Experimental determination is required for quantitative values.

Visualizing the Process and Interactions

Diagrams can effectively illustrate complex workflows and molecular interactions.

Caption: Key Solute-Solvent Interactions.

Concluding Remarks

This guide provides a comprehensive framework for understanding and determining the solubility of 2-(3,5-Dimethylphenyl)benzonitrile. By combining theoretical predictions based on molecular structure with a rigorous experimental methodology like the isothermal saturation method, researchers can obtain reliable solubility data. This information is paramount for guiding formulation strategies, ensuring adequate bioavailability, and ultimately, accelerating the drug development process. The principles and protocols outlined herein are designed to be adaptable and serve as a valuable resource for scientists in the pharmaceutical and chemical research fields.

References

-

Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. (2021). Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal, 1(1):58-60. Link

-

BenchChem. (2025). An In-depth Technical Guide to the Solubility Profile of 2-(3-Fluorophenyl)benzonitrile. Link

-

Chemistry LibreTexts. (2023). Physical Properties of Nitriles. Link

-

Chemguide. (n.d.). an introduction to nitriles. Link

-

Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Link

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Link

-

ResearchGate. (2017). Schematic diagram of solubility determination using isothermal saturation method. Link

-

ResearchGate. (2025). Nitrile groups as hydrogen-bond acceptors in a donor-rich hydrogen-bonding network. Link

-

Sciencemadness Wiki. (2020). Benzonitrile. Link

-

Sigma-Aldrich. (n.d.). MultiScreen Solubility Filter Plate. Link

-

Study.com. (n.d.). How does polarity affect solubility?. Link

-

Wikipedia. (n.d.). Solubility. Link

-

. (n.d.). BENZONITRILE. Link

-

. (n.d.). BENZONITRILE. Link

-

. (n.d.). benzonitrile. Link

-

YouTube. (2025). How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. Link

-

YouTube. (2025). How Does Solvent Polarity Impact Compound Solubility?. Link

Sources

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. a Corner of Chemistry: Nitriles and its Preparation [tiarahimnida.blogspot.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. benzonitrile [chemister.ru]

- 9. Benzonitrile - Sciencemadness Wiki [sciencemadness.org]

- 10. atamankimya.com [atamankimya.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. researchgate.net [researchgate.net]

- 15. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Solubility - Wikipedia [en.wikipedia.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-(3,5-Dimethylphenyl)benzonitrile

Introduction: Understanding the Molecule and its Associated Risks

2-(3,5-Dimethylphenyl)benzonitrile is a bespoke aromatic nitrile of increasing interest within the realms of pharmaceutical and materials science research. Its unique structural motif, featuring a substituted biphenyl backbone, makes it a valuable intermediate for the synthesis of complex molecular architectures. However, as with any specialized chemical entity, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are not merely procedural formalities but are fundamental to ensuring the well-being of laboratory personnel and the integrity of the research itself.

This guide provides an in-depth analysis of the safety and handling precautions for 2-(3,5-Dimethylphenyl)benzonitrile. It is designed for researchers, chemists, and drug development professionals who may handle this compound. Due to a paucity of specific toxicological and safety data for this exact molecule, this document leverages established data for the parent compound, benzonitrile , as a primary surrogate for hazard assessment. This approach is predicated on the understanding that the benzonitrile functional group is the principal driver of the compound's toxicological and reactivity profile. All recommendations should be implemented within the framework of a comprehensive, site-specific risk assessment.

Section 1: Hazard Identification and Toxicological Profile

GHS Classification (Predicted)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Combustible Liquid | Category 4 | H227: Combustible liquid |

This classification is extrapolated from data on benzonitrile and related compounds.

Toxicological Data (Benzonitrile as Surrogate)

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Dermal | 1200 mg/kg | [3] |

| LD50 | Rabbit | Dermal | 1250 mg/kg | [3] |

| LD50 | Mouse | Oral | 971 mg/kg | [3] |

| LC50 | Mouse | Inhalation | 1800 mg/m³ | [3] |

Mechanism of Toxicity: The toxicity of benzonitrile is not primarily due to the release of cyanide in the body.[4][5] Instead, the major metabolic pathway involves aromatic hydroxylation to form cyanophenols.[4][5] Symptoms of overexposure can include weakness, headaches, confusion, nausea, and in severe cases, respiratory distress and convulsions.[6]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is critical when handling 2-(3,5-Dimethylphenyl)benzonitrile.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure at the source.

-

Chemical Fume Hood: All manipulations of 2-(3,5-Dimethylphenyl)benzonitrile, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood. This is crucial to prevent the inhalation of any vapors or aerosols.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

-

Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

-

Hand Protection: Nitrile gloves are the recommended choice for incidental contact.[7][8][9] Given that this compound can be absorbed through the skin, it is imperative to change gloves immediately if contamination is suspected. For prolonged handling or in situations with a higher risk of splashing, consider using thicker gloves or double-gloving.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a significant risk of splashes.

-

Skin and Body Protection: A flame-resistant lab coat should be worn and kept fastened. Full-length pants and closed-toe shoes are required.

-

Respiratory Protection: Under normal handling conditions within a chemical fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of engineering controls, a respirator with an appropriate organic vapor cartridge may be necessary.

Caption: PPE selection workflow based on risk assessment.

Section 3: Safe Handling and Experimental Protocols

Adherence to meticulous handling procedures is paramount to minimizing the risk of exposure and ensuring the reproducibility of experimental results.

General Handling Practices

-

Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[10]

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory.

-

Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.

-

Transfers: Conduct all transfers of the material within a fume hood. Use appropriate tools (spatulas, syringes) to avoid generating dust or aerosols.

Protocol: Base-Catalyzed Hydrolysis (Illustrative Example)

The hydrolysis of the nitrile group is a common transformation. This protocol illustrates the handling of the compound in a reaction setup.

-

Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser in a chemical fume hood.

-

Charging the Vessel: Carefully weigh the desired amount of 2-(3,5-Dimethylphenyl)benzonitrile and add it to the flask.

-

Solvent and Reagent Addition: Add the appropriate solvent and aqueous base (e.g., sodium hydroxide solution).

-

Reaction: Heat the mixture to reflux. The reaction may evolve ammonia gas, which should be vented through the fume hood exhaust.

-

Workup: After cooling, the reaction mixture will be quenched and acidified. This step should be performed slowly and carefully, as it can be exothermic.

-

Extraction and Isolation: The product will be extracted with an organic solvent. All extraction steps should be performed in the fume hood.

Section 4: Storage, Incompatibilities, and Waste Disposal

Proper storage and disposal are critical components of the chemical lifecycle and are essential for maintaining a safe laboratory environment.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.[11]

-

Store separately from incompatible materials.

Incompatibilities

2-(3,5-Dimethylphenyl)benzonitrile, like other nitriles, is incompatible with:

-

Strong Acids: Can react violently, potentially producing highly toxic hydrogen cyanide gas.[11][12]

-

Strong Bases: Can initiate hydrolysis, which may be exothermic.

-

Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[11]

-

Strong Reducing Agents: Can react exothermically.[11]

Caption: Key incompatibilities for 2-(3,5-Dimethylphenyl)benzonitrile.

Waste Disposal

-

Dispose of waste in accordance with all local, state, and federal regulations.

-

Contaminated materials (e.g., gloves, paper towels) should be collected in a designated hazardous waste container.

-

Do not dispose of this chemical down the drain.

Section 5: Emergency Procedures

Prompt and correct action in the event of an emergency can significantly mitigate the consequences of an accidental exposure or spill.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[13]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[15]

Spill Response

-

Small Spills:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation (fume hood).

-

Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[11]

-

Collect the absorbed material into a sealed container for hazardous waste disposal.

-

Clean the spill area with soap and water.

-

-

Large Spills:

-

Evacuate the laboratory immediately and alert others.

-

Contact your institution's emergency response team.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Conclusion

While 2-(3,5-Dimethylphenyl)benzonitrile is a valuable tool in modern chemical synthesis, its handling demands a comprehensive and proactive approach to safety. By understanding its potential hazards through the lens of its parent compound, benzonitrile, and by rigorously applying the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can confidently and safely explore its synthetic potential. Always prioritize a thorough risk assessment before commencing any new procedure and foster a laboratory culture where safety is a shared and non-negotiable responsibility.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Retrieved from [Link]

- New Jersey Department of Health. (n.d.). Hazard Summary - Benzonitrile.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7505, Benzonitrile. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary - 2-DIMETHYLAMINOACETONITRILE. Retrieved from [Link]

- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

- RSC Publishing. (n.d.). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2.

-

University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]

- Eastwest Medico. (2024). The Science And Safety Behind The Use Of Nitrile Gloves.

-

University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

-

Eastwest Medico. (2022). Why You Should use Nitrile Glove in Laboratories. Retrieved from [Link]

-

CSUN Chemistry. (2016, April 7). Base Hydrolysis of Benzonitrile [Video]. YouTube. Retrieved from [Link]

- ECHEMI. (n.d.). 2-(3,5-diMethylphenyl)benzonitrile SDS, 1355247-46-9 Safety Data Sheets.

- Inorganica Chimica Acta. (1980). Thermodynamics and kinetics of some acid base reactions in benzonitrile and acetonitrile.

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

- CAMEO Chemicals. (n.d.). 2-amino-2-methyl-butane nitrile.

-

Princeton University Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures. Retrieved from [Link]

- Australian Government Department of Health. (2019). Benzonitrile: Human health tier II assessment.

-

U.S. Environmental Protection Agency. (n.d.). Benzonitrile Final AEGL Document. Retrieved from [Link]

- CAMEO Chemicals. (n.d.). BENZONITRILE.

- National Center for Biotechnology Information. (n.d.). Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals.

- ECHEMI. (n.d.). 3-(3,5-DiMethylphenyl)benzonitrile SDS, 713079-19-7 Safety Data Sheets.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123481, (3,5-Dimethylphenyl)acetonitrile. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Immediately dangerous to life or health (IDLH) value profile: Benzonitrile. Retrieved from [Link]

- Spectrum Chemical. (2018). SAFETY DATA SHEET - BENZONITRILE, REAGENT.

- ILO and WHO. (2021). ICSC 1103 - BENZONITRILE.

- PubMed Central. (2025). Exposure to marine contaminant mixtures with different toxicity drivers reduces microzooplankton diversity.

Sources

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. epa.gov [epa.gov]

- 6. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]

- 9. westlab.com.au [westlab.com.au]

- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 11. nj.gov [nj.gov]

- 12. ICSC 1103 - BENZONITRILE [chemicalsafety.ilo.org]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 14. ehs.princeton.edu [ehs.princeton.edu]

- 15. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide on the Thermochemical Properties and Stability of 2-(3,5-Dimethylphenyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3,5-Dimethylphenyl)benzonitrile, a biphenyl carbonitrile derivative (CAS No. 1355247-46-9), stands as a compound of significant interest in the realms of medicinal chemistry and materials science.[1] Its structural amalgamation of a benzonitrile moiety and a 3,5-dimethylphenyl group imparts a unique combination of rigidity and functionality, rendering it a valuable synthetic intermediate for more complex molecular architectures.[1] This technical guide provides a comprehensive framework for understanding and evaluating the thermochemical properties and stability of this molecule. While specific experimental data for this compound is not extensively available in public literature, this paper establishes a predictive overview based on the behavior of related structural analogs and outlines the authoritative experimental and computational methodologies required for its full characterization. The focus is on providing a robust scientific protocol for researchers to determine its thermal stability, a critical parameter for its application in drug development and materials science.

Molecular Structure and Anticipated Significance

2-(3,5-Dimethylphenyl)benzonitrile possesses a molecular formula of C₁₅H₁₃N and a molecular weight of 207.27 g/mol .[1] The core structure consists of a biphenyl scaffold, which is a prevalent motif in many pharmaceutical agents and advanced materials due to its rigid and tunable nature.[2] The nitrile (-CN) group is a versatile functional group that can be transformed into amines or carboxylic acids, further enhancing its utility as a synthetic building block.[1] Furthermore, benzonitrile derivatives have demonstrated a wide spectrum of therapeutic potential, including applications in oncology, virology, and microbiology.[3] The dimethyl substitution on the phenyl ring is expected to enhance lipophilicity, a key parameter in drug design.[1]

Predicted Thermochemical Profile and Stability

The thermal stability of 2-(3,5-Dimethylphenyl)benzonitrile is anticipated to be substantial, a characteristic feature of aromatic nitriles. The biphenyl framework contributes to this stability. The presence of methyl groups, being electron-donating, can subtly influence the electron density and reactivity of the aromatic system.[1] Decomposition, when it occurs at elevated temperatures, is likely to involve the nitrile group and potentially the methyl substituents. Upon heating, it is expected to exhibit a distinct melting point, followed by decomposition at a higher temperature. The precise temperatures for these events require experimental determination.

Experimental Determination of Thermochemical Properties

A thorough understanding of the thermochemical properties of 2-(3,5-Dimethylphenyl)benzonitrile is crucial for its safe handling, storage, and application. The primary techniques for these measurements are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[4]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.[4] This technique is invaluable for determining phase transitions such as melting, crystallization, and glass transitions.

Experimental Protocol for DSC Analysis:

-

Sample Preparation: Accurately weigh 3-5 mg of 2-(3,5-Dimethylphenyl)benzonitrile into a clean, hermetically sealed aluminum pan. An empty sealed pan is to be used as a reference.[4]

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to create an inert atmosphere.[4]

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its expected melting point (e.g., 25 °C).

-

Ramp the temperature at a constant rate, typically 10 °C/min, to a temperature beyond its decomposition point (e.g., 400 °C).[4]

-

A heat-cool-heat cycle can be employed to erase any prior thermal history of the sample.[4]

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature and the peak temperature of these transitions provide critical information about the material's thermal behavior.

Diagram of DSC Experimental Workflow:

Caption: Workflow for TGA analysis.

Computational Assessment of Thermochemical Properties

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermochemical properties of molecules like 2-(3,5-Dimethylphenyl)benzonitrile. [5]Methods such as Density Functional Theory (DFT) can be employed to calculate properties like the enthalpy of formation. [6] Computational studies on related biphenyl derivatives have successfully been used to analyze conformational mobility, molecular electrostatic potential, and dipole moments. [5]Such studies for 2-(3,5-Dimethylphenyl)benzonitrile could provide insights into its molecular geometry and electronic properties, which in turn influence its stability and reactivity. [5]

Data Summary and Interpretation

The data obtained from DSC and TGA experiments should be systematically tabulated for clear interpretation and comparison.

Table 1: Summary of Expected Thermochemical Data for 2-(3,5-Dimethylphenyl)benzonitrile

| Property | Method | Expected Value/Observation | Significance |

| Melting Point (Tm) | DSC | Sharp endothermic peak | Purity and phase transition |

| Enthalpy of Fusion (ΔHf) | DSC | Integral of the melting peak | Energy required for melting |

| Decomposition Temp. (Td) | TGA | Onset of mass loss | Upper limit of thermal stability |

| Residual Mass | TGA | Mass remaining at high temp. | Nature of decomposition products |

Conclusion

2-(3,5-Dimethylphenyl)benzonitrile is a molecule with significant potential in synthetic chemistry, particularly in the development of new pharmaceuticals and materials. A comprehensive understanding of its thermochemical properties and stability is paramount for its successful application. This guide has outlined the standard experimental and computational methodologies necessary for a thorough characterization. The detailed protocols for DSC and TGA provide a clear path for researchers to obtain reliable and reproducible data. The insights gained from such studies will be invaluable for the rational design and development of novel molecules based on this promising scaffold.

References

-

Chana, A., Concejero, M. A., de Frutos, M., González, M. J., & Herradón, B. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). Chemical research in toxicology, 15(12), 1514–1526. Available from: [Link]

-

ResearchGate. Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs) † | Request PDF. Available from: [Link]

-

ResearchGate. Construction of biphenyl nitrile derivative | Download Scientific Diagram. Available from: [Link]

-

García Ribas, À. (n.d.). Computational study of substituted biphenyl compounds. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ub.edu [ub.edu]

Electron density and electrostatic potential of 2-(3,5-Dimethylphenyl)benzonitrile

An In-depth Technical Guide to the Electron Density and Electrostatic Potential of 2-(3,5-Dimethylphenyl)benzonitrile: Implications for Drug Discovery and Molecular Design

Abstract

This technical guide provides a comprehensive analysis of the electron density distribution and electrostatic potential of 2-(3,5-Dimethylphenyl)benzonitrile, a biphenyl carbonitrile derivative with significant potential in medicinal chemistry.[1] Understanding the electronic landscape of this molecule is paramount for predicting its intermolecular interactions, metabolic stability, and ultimately, its efficacy as a potential drug candidate. This document outlines a robust computational methodology using Density Functional Theory (DFT) to elucidate these critical electronic properties. The insights derived from this analysis are intended to guide researchers, scientists, and drug development professionals in the rational design of novel therapeutics based on this chemical scaffold.

Introduction: The Significance of Electronic Properties in Drug Design

The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure and its electronic characteristics. The electron density distribution dictates the molecule's shape and size, while the electrostatic potential (ESP) governs its long-range interactions with biological targets such as proteins and nucleic acids.[2][3] A molecule's ESP is a powerful descriptor of its polarity, hydrogen bonding capability, and susceptibility to electrophilic or nucleophilic attack.[2][4] For drug development professionals, a detailed understanding of these properties is not merely academic; it is a critical component of modern, structure-based drug design.[5][6][7]

2-(3,5-Dimethylphenyl)benzonitrile (C₁₅H₁₃N, Molar Mass: 207.27 g/mol ) is a valuable building block in the synthesis of complex organic molecules for pharmaceutical applications.[1][8] Its rigid biphenyl scaffold, combined with the versatile nitrile functional group, makes it an attractive starting point for developing novel therapeutic agents.[1] The nitrile group can participate in various chemical transformations, and the biphenyl structure provides a framework for introducing further functionalization to optimize binding affinity and pharmacokinetic properties.[1]

This guide will focus on elucidating the electron density and electrostatic potential of 2-(3,5-Dimethylphenyl)benzonitrile through a detailed computational chemistry workflow. By mapping regions of high and low electron density and visualizing the positive and negative electrostatic potential, we can infer key aspects of its molecular recognition properties.

Theoretical Framework: Density Functional Theory (DFT)

To investigate the electronic properties of 2-(3,5-Dimethylphenyl)benzonitrile, Density Functional Theory (DFT) stands out as a robust and computationally efficient method.[6][7] DFT is a quantum mechanical approach that calculates the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wave function.[6] This makes it particularly well-suited for studying larger molecules of pharmaceutical interest.

The core principle of DFT is that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density.[6] By employing appropriate functionals, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, we can achieve a high degree of accuracy in predicting molecular geometries, energies, and electronic properties.

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines a comprehensive computational workflow for determining the electron density and electrostatic potential of 2-(3,5-Dimethylphenyl)benzonitrile.

Molecular Structure Preparation

The initial step involves obtaining the 3D structure of 2-(3,5-Dimethylphenyl)benzonitrile. This can be achieved by either building the molecule using a molecular editor or retrieving its structure from a chemical database such as PubChem.

Geometry Optimization

To obtain a stable, low-energy conformation, the initial structure must be optimized. This is a crucial step as the electronic properties are highly dependent on the molecular geometry.

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP.

-

Basis Set: 6-311+G(d,p) or a similar Pople-style basis set that includes polarization and diffuse functions to accurately describe the electronic distribution, especially for the nitrile group and the aromatic rings.

-

Environment: Gas phase or implicit solvent model (e.g., PCM) to simulate a more biologically relevant environment.

-

Convergence Criteria: Tight convergence criteria for both energy and forces should be used to ensure a true energy minimum is reached.

The optimized geometry will provide key structural parameters, such as the dihedral angle between the two phenyl rings, which is a critical determinant of the molecule's overall shape and conformational flexibility.[9]

Electron Density Calculation

Once the geometry is optimized, a single-point energy calculation is performed using the same level of theory (B3LYP/6-311+G(d,p)) to obtain the electron density distribution. The output of this calculation will be a cube file representing the electron density at each point on a 3D grid surrounding the molecule.

Electrostatic Potential (ESP) Mapping

The electrostatic potential is calculated from the electron density and the positions of the nuclei. The ESP is then mapped onto an isosurface of the electron density (typically around 0.002 electrons/bohr³), providing a visual representation of the charge distribution on the molecular surface.

-

Visualization Software: GaussView, Avogadro, VMD, or other molecular visualization tools.

-

Color Coding: The ESP map is typically colored with a red-to-blue spectrum, where red indicates regions of negative potential (electron-rich) and blue indicates regions of positive potential (electron-poor).

The following diagram illustrates the computational workflow:

Figure 1: A schematic of the computational workflow.

Predicted Electronic Properties and Their Implications

Based on the chemical structure of 2-(3,5-Dimethylphenyl)benzonitrile, we can predict the key features of its electron density and electrostatic potential.

Electron Density Distribution

The electron density will be highest around the nitrogen atom of the nitrile group due to its high electronegativity and the presence of a lone pair of electrons. The aromatic rings will also exhibit significant electron density due to the delocalized π-systems. The methyl groups, being electron-donating, will slightly increase the electron density on the dimethylphenyl ring compared to an unsubstituted phenyl ring.

Electrostatic Potential (ESP) Map

The ESP map is expected to reveal the following key features:

-

Negative Potential (Red): A region of strong negative electrostatic potential will be localized around the nitrogen atom of the nitrile group. This electron-rich area is a prime site for hydrogen bond donation and interactions with electrophilic regions of a biological target.

-

Positive Potential (Blue): The hydrogen atoms of the aromatic rings will exhibit positive electrostatic potential, making them potential sites for interactions with nucleophilic residues in a receptor binding pocket.

-

Neutral/Slightly Negative Potential (Green/Yellow): The faces of the aromatic rings will likely show a slightly negative potential due to the π-electron clouds. These regions can participate in π-π stacking interactions, which are crucial for the stability of many drug-receptor complexes.

The following table summarizes the predicted electronic properties and their implications for drug design:

| Molecular Region | Predicted Electronic Property | Implication for Drug Design |

| Nitrile Group (Nitrogen) | High electron density, negative ESP | Hydrogen bond acceptor, interaction with electrophiles. |

| Aromatic Rings (Faces) | High π-electron density, slightly negative ESP | π-π stacking interactions, hydrophobic interactions. |

| Aromatic Rings (Hydrogens) | Low electron density, positive ESP | Weak hydrogen bond donor, interactions with nucleophiles. |

| Methyl Groups | Electron-donating | Modulates the electron density of the attached phenyl ring. |

The following diagram illustrates the predicted electrostatic potential distribution:

Figure 2: A conceptual diagram of the predicted ESP.

Conclusion and Future Directions

This technical guide has detailed a comprehensive computational approach for analyzing the electron density and electrostatic potential of 2-(3,5-Dimethylphenyl)benzonitrile. The predicted electronic landscape of this molecule, characterized by a strongly electronegative nitrile group and electron-rich aromatic systems, provides a solid foundation for understanding its potential intermolecular interactions.

The insights gained from this analysis can be directly applied to:

-

Pharmacophore Modeling: Identifying key electronic features for virtual screening and lead optimization.

-

Docking Studies: Guiding the placement and orientation of the molecule within a receptor binding site.

-

ADMET Prediction: Correlating electronic properties with metabolic stability and potential toxicity.[10][11]

Future work should involve experimental validation of these computational predictions, for instance, through X-ray crystallography to determine the solid-state conformation and electron density distribution. Furthermore, synthesizing and testing derivatives of 2-(3,5-Dimethylphenyl)benzonitrile with varied substitution patterns would provide valuable structure-activity relationship (SAR) data to further refine the design of novel therapeutics based on this promising scaffold.

References

-

Politzer, P., & Murray, J. S. (2002). Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena. Theoretical Chemistry Accounts, 108(3), 134-142. [Link]

-

Mezey, P. G. (1999). Holographic electron density shape theorem and its role in drug design and toxicological risk assessment. Journal of Chemical Information and Computer Sciences, 39(2), 274-278. [Link]

-

Gálvez, J., Gómez-Lechón, M. J., & Castell, J. V. (2001). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). Chemical research in toxicology, 14(7), 897-906. [Link]

-

Lee, J., Kim, H., & Kim, D. (2020). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. Physical Chemistry Chemical Physics, 22(18), 10043-10051. [Link]

-

Singh, S. K., & Kumar, A. (2019). A Brief Review on Importance of DFT In Drug Design. Crimson Publishers. [Link]

-

Jabeen, I., & Ali, S. (2021). Role of DFT in Drug Design: A Mini Review. Journal of Drug Designing and Research, 3(1), 1-4. [Link]

-

Emsley, J. W., Tildesley, D. J., & Carlson, P. (1994). Molecular dynamics simulation of biphenyl dissolved in a liquid crystalline solvent: A test of theoretical methods of deriving rotational potentials from partially averaged nuclear spin dipolar couplings. The Journal of Chemical Physics, 101(8), 7027-7037. [Link]

-

Lu, T., & Chen, F. (2012). Multiwfn: A multifunctional wavefunction analyzer. Journal of computational chemistry, 33(5), 580-592. [Link]

-

Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Fox, D. J. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Holographic electron density shape theorem and its role in drug design and toxicological risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. crimsonpublishers.com [crimsonpublishers.com]

- 7. longdom.org [longdom.org]

- 8. 1355247-46-9|2-(3,5-dimethylphenyl)benzonitrile|BLD Pharm [bldpharm.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Robust Protocol for the Palladium-Catalyzed Synthesis of 2-(3,5-Dimethylphenyl)benzonitrile via Suzuki-Miyaura Cross-Coupling

Abstract

Biaryl scaffolds are fundamental structural motifs in a multitude of functional molecules, including pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] Among the synthetic methodologies available for their construction, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its exceptional reliability, functional group tolerance, and mild reaction conditions.[3][4] This application note provides a comprehensive, field-tested guide for the synthesis of 2-(3,5-Dimethylphenyl)benzonitrile, a substituted biaryl nitrile, from 2-bromobenzonitrile and 3,5-dimethylphenylboronic acid. We delve into the mechanistic underpinnings of the catalytic cycle, explain the causal reasoning behind the selection of each reaction component, and present a detailed, step-by-step protocol designed for reproducibility and high yield. This document is intended for researchers, chemists, and drug development professionals seeking a validated and well-understood method for constructing C(sp²)-C(sp²) bonds.

Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6] Understanding this cycle is paramount for optimizing reaction conditions and troubleshooting potential issues. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5][7]

-

Oxidative Addition : The cycle begins with the active Pd(0) catalyst, typically stabilized by phosphine ligands. This complex reacts with the aryl halide (2-bromobenzonitrile), cleaving the carbon-halogen bond and inserting the palladium to form a Pd(II) intermediate.[3][5] The rate of this step is influenced by the halide (I > Br > Cl) and the electronic properties of the ligand.[3]

-

Transmetalation : This step involves the transfer of the organic group (3,5-dimethylphenyl) from the organoboron reagent to the Pd(II) center. This process is critically facilitated by a base (e.g., K₃PO₄), which activates the boronic acid by forming a more nucleophilic "ate" complex.[1][3] This boronate complex then exchanges its organic moiety with the halide on the palladium center.

-

Reductive Elimination : The final step involves the formation of the new carbon-carbon bond, creating the desired product, 2-(3,5-Dimethylphenyl)benzonitrile. In this process, the palladium center is reduced from Pd(II) back to the active Pd(0) state, which can then re-enter the catalytic cycle.[3][6] Bulky, electron-rich phosphine ligands are known to accelerate this step.[1][8]

-

Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromobenzonitrile (182 mg, 1.0 mmol), 3,5-dimethylphenylboronic acid (180 mg, 1.2 mmol), potassium phosphate (425 mg, 2.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Through the septum, add toluene (5 mL) and deionized water (0.5 mL) via syringe.

-

Degassing: Sparge the resulting suspension with argon gas for 15 minutes with gentle stirring to remove any dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-18 hours.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a 10:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the 2-bromobenzonitrile spot indicates reaction completion.

-

-